6,7-Dihydroxynaphthalene-2-carboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups at the 6 and 7 positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6,7-dihydroxy- typically involves the oxidation of 6-hydroxy-2-naphthoic acid. One common method is the regioselective oxidation using whole cells of recombinant Escherichia coli expressing the enzyme CYP199A2, which catalyzes the conversion to 6,7-dihydroxy-2-naphthoic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions not occupied by hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6,7-dihydroxy- involves its interaction with various molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups on the naphthalene ring play a crucial role in these interactions, as they can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Lacks the hydroxyl groups at positions 6 and 7.
6-Hydroxy-2-naphthoic acid: Has only one hydroxyl group at position 6.
2,6-Dicarboxynaphthalene: Contains two carboxylic acid groups at positions 2 and 6.
Uniqueness
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- is unique due to the presence of two hydroxyl groups on the naphthalene ring, which significantly influences its chemical reactivity and potential applications. The hydroxyl groups enhance its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
6,7-dihydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5,12-13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWJIPREFDATB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332808 |
Source
|
Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113458-95-0 |
Source
|
Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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